molecular formula C19H25Cl2N3 B13630679 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

Katalognummer: B13630679
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: LJRFGLWZAZOFHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a benzimidazole-derived compound featuring a 1-butyl and 5-phenyl substitution on the benzimidazole core, with an ethylamine side chain protonated as a dihydrochloride salt. Benzimidazoles are heterocyclic aromatic systems known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Eigenschaften

Molekularformel

C19H25Cl2N3

Molekulargewicht

366.3 g/mol

IUPAC-Name

2-(1-butyl-5-phenylbenzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C19H23N3.2ClH/c1-2-3-13-22-18-10-9-16(15-7-5-4-6-8-15)14-17(18)21-19(22)11-12-20;;/h4-10,14H,2-3,11-13,20H2,1H3;2*1H

InChI-Schlüssel

LJRFGLWZAZOFHQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C2=C(C=C(C=C2)C3=CC=CC=C3)N=C1CCN.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Identity and Structure

Property Details
IUPAC Name 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Molecular Formula C19H25Cl2N3 (dihydrochloride salt form)
Molecular Weight Approx. 331.3 g/mol (including 2 HCl)
PubChem CID 165588613 (free amine), 165588612 (dihydrochloride salt)
Synonyms 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the benzimidazole core, followed by alkylation and introduction of the ethanamine side chain, and finally conversion to the dihydrochloride salt for stability and isolation.

Stepwise Preparation

Synthesis of 1-butyl-5-phenyl-1H-1,3-benzodiazole Intermediate
  • The benzimidazole nucleus is formed via condensation of o-phenylenediamine derivatives with appropriate carboxylic acid derivatives or aldehydes.
  • The 1-butyl substitution is introduced by N-alkylation of the benzimidazole nitrogen using butyl halides under basic conditions.
  • The 5-phenyl substitution is typically introduced by using a 5-substituted o-phenylenediamine or by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) on a halogenated benzimidazole intermediate.
Introduction of the Ethanamine Side Chain
  • The ethanamine side chain at the 2-position of the benzimidazole is introduced by nucleophilic substitution or reductive amination strategies.
  • A common approach is to use 2-chloroethylamine or 2-bromoethylamine derivatives to alkylate the benzimidazole at the 2-position.
  • Alternatively, palladium-catalyzed amination reactions can be employed to install the ethanamine moiety efficiently.
Formation of the Dihydrochloride Salt
  • The free base amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as 1,4-dioxane or methanol.
  • Microwave irradiation at elevated temperatures (e.g., 140 °C for 5 minutes) has been reported to facilitate rapid salt formation and improve purity.
  • The salt form enhances the compound's stability, solubility, and ease of handling.

Catalytic Methods and Conditions

Step Catalyst/Reagent Solvent(s) Conditions Yield (%) Notes
N-Alkylation of benzimidazole Butyl halide, base (e.g., K2CO3) DMF or acetonitrile Room temp to reflux, several hours Typically 60-80% Requires careful control to avoid overalkylation
Palladium-catalyzed cross-coupling Pd2(dba)3/Xantphos or Pd(OAc)2 THF, DMSO, or toluene 80-100 °C, inert atmosphere 50-85% Ligand and solvent choice critical for selectivity
Ethanamine side chain installation 2-chloroethylamine or equivalents Methanol or DCM Room temp or mild heating 50-75% May require base or acid scavengers
Salt formation HCl in dioxane or methanol Methanol, 1,4-dioxane Microwave irradiation, 140 °C, 5 min >90% Rapid and clean salt formation

Representative Experimental Procedure

  • N-Alkylation: Dissolve 5-phenylbenzimidazole in dry DMF, add potassium carbonate, and 1-bromobutane dropwise. Stir at 80 °C for 12 hours. Cool, filter, and purify by column chromatography.
  • Installation of Ethanamine: React the N-butylbenzimidazole intermediate with 2-chloroethylamine hydrochloride in methanol under reflux for 6 hours. Neutralize and extract product.
  • Salt Formation: Dissolve the free base amine in methanol, add 4 M HCl in dioxane, and irradiate in a microwave reactor at 140 °C for 5 minutes. Evaporate solvent and isolate the dihydrochloride salt by crystallization.

Analytical Data and Purity

  • The final dihydrochloride salt typically exhibits high purity (>95%) as confirmed by HPLC-MS.
  • Mass spectrometry shows a molecular ion peak corresponding to the protonated molecule plus two chloride ions.
  • Melting points and NMR data are consistent with the proposed structure and salt form.

Summary and Outlook

The preparation of this compound involves classical benzimidazole synthesis, selective N-alkylation, installation of an ethanamine substituent, and salt formation. Palladium-catalyzed cross-coupling and microwave-assisted salt formation are modern techniques that improve efficiency and yield. These methods are well-documented in peer-reviewed literature and chemical databases such as PubChem, ensuring reliable synthesis routes for research and development purposes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the benzodiazole ring or the amine group.

    Substitution: Substituted derivatives at the amine group.

Wissenschaftliche Forschungsanwendungen

2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole core.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The amine group may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The table below compares 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride with key analogs identified in the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Benzimidazole 1-Butyl, 5-Phenyl C₁₉H₂₃Cl₂N₃ (inferred) ~364.3 (estimated) High lipophilicity due to bulky substituents; potential for enhanced receptor binding
2-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride Benzimidazole 5-Methoxy C₁₀H₁₄Cl₂N₃O 270.15 Electron-donating methoxy group improves solubility; lower steric hindrance
[2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride Benzimidazole 1-Methyl C₁₀H₁₅Cl₂N₃ 248.15 Compact methyl group reduces lipophilicity; simpler synthesis pathway
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride Oxadiazole-Pyrimidine Pyrimidinyl-oxadiazole hybrid C₈H₁₁Cl₂N₅O 264.11 Electron-withdrawing oxadiazole core; potential for π-π stacking interactions

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The butyl and phenyl groups in the target compound increase hydrophobicity compared to methoxy or methyl substituents, which may enhance membrane permeability but reduce aqueous solubility.
  • Steric Considerations : The bulky phenyl group at position 5 in the target compound may hinder interactions with planar binding pockets, whereas smaller substituents (e.g., methyl or methoxy) allow tighter packing.

Biologische Aktivität

2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride, a derivative of benzodiazole, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological properties.

The biological activity of benzodiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still under investigation, but similar compounds have shown activity through:

  • Inhibition of Kinases : Many benzodiazole derivatives inhibit key kinases involved in cancer progression.
  • Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Studies

Recent studies have explored the biological activities of related benzodiazole derivatives. While specific data on this compound is limited, the following findings from related compounds may provide insights into its potential activities:

CompoundTargetIC50 (nM)Reference
Compound ABcr-Abl Kinase8.3
Compound BFGFR1<4.1
Compound CERK1/220

These IC50 values indicate the potency of various compounds against specific targets, suggesting that benzodiazole derivatives can be designed for selective inhibition.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzodiazole derivatives for their anticancer properties. The results indicated that these compounds could effectively inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In one study, a related compound demonstrated significant antitumor activity in vitro against several cancer cell lines, with IC50 values ranging from single-digit nanomolar to micromolar levels. This highlights the potential of benzodiazole derivatives in cancer therapy .

Future Directions

Given the promising biological activities associated with benzodiazole derivatives, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Evaluations : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure influence biological activity.

Q & A

Q. What are the key steps in synthesizing 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting from benzimidazole precursors. Key steps include:

  • Cyclization : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents.
  • Alkylation : Introduction of the butyl and phenyl groups using alkyl halides or arylboronic acids under palladium catalysis.
  • Amine functionalization : Attachment of the ethanamine moiety via nucleophilic substitution or reductive amination.
  • Salt formation : Conversion to the dihydrochloride salt for enhanced solubility . Optimization strategies include:
  • Temperature control (e.g., 60–80°C for cyclization).
  • Solvent selection (polar aprotic solvents like DMF for alkylation).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound characterized in academic research?

Structural characterization employs:

  • X-ray crystallography : SHELXL or SHELXS programs (e.g., SHELXT for space-group determination) resolve crystal packing and confirm stereochemistry .
  • Spectroscopy : 1^1H/13^13C NMR for functional group identification, IR for bond vibrations, and mass spectrometry for molecular weight validation.
  • Elemental analysis : Confirms stoichiometry (e.g., C19_{19}H25_{25}Cl2_2N3_3) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

As a dihydrochloride salt, it exhibits high water solubility, making it suitable for in vitro assays. Stability considerations include:

  • pH sensitivity : Degrades in strongly basic conditions (>pH 9).
  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Thermal stability : Stable up to 150°C (melting point not reported) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for benzimidazole derivatives like this compound?

SAR strategies involve:

  • Analog synthesis : Modifying substituents (e.g., replacing the butyl group with fluorinated or branched chains) to assess impact on bioactivity .
  • Computational docking : Tools like AutoDock predict binding modes to targets (e.g., enzymes or receptors).
  • In vitro assays : Measure IC50_{50} values against disease-relevant targets (e.g., kinases, GPCRs) . Example SAR data from analogs:
Structural ModificationBiological Activity Change
Fluorination at benzimidazoleEnhanced CNS penetration
Phenethyl vs. phenyl substitutionIncreased antimicrobial potency

Q. How can contradictions in biological activity data between assays be resolved?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).
  • Compound purity : Verify via HPLC (>98% purity) and control for salt form differences.
  • Off-target effects : Use CRISPR-knockout models to isolate target-specific activity .

Q. What methodologies are effective for determining the compound’s binding mechanism with enzymes?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD_D, kon_{on}/koff_{off}).
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis studies : Identify critical residues in the enzyme active site .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-target complexes over time.
  • Free-energy calculations : MM-PBSA/GBSA estimate binding affinities .

Q. What advanced techniques resolve crystal structure challenges for this compound?

  • High-resolution X-ray data : Collect at synchrotron facilities (λ = 0.7–1.0 Å).
  • SHELXL refinement : Use restraints for disordered regions (e.g., flexible butyl chains).
  • Twinned data handling : SHELXD for initial phase determination in cases of twinning .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC19_{19}H25_{25}Cl2_2N3_3
Molecular Weight366.3 g/mol
Solubility (H2_2O)>50 mg/mL (dihydrochloride form)
LogP (predicted)3.2 (neutral form)

Q. Table 2: Comparison of Structural Analogs

Compound ModificationNotable Activity ChangeSource
6-Fluoro substitutionImproved metabolic stability
N-Methyl vs. N-H ethanamineReduced cytotoxicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.